molecular formula C14H23ClN6S B2747461 2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine hydrochloride CAS No. 2176124-87-9

2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine hydrochloride

Cat. No.: B2747461
CAS No.: 2176124-87-9
M. Wt: 342.89
InChI Key: ZEMVBMHPCAYIDV-UHFFFAOYSA-N
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Description

2-(6-(Ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine hydrochloride is a fascinating compound with significant relevance in various scientific fields. Its unique molecular structure allows it to participate in a broad range of chemical reactions, making it a valuable substance in research and industrial applications.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine hydrochloride often involves a multi-step procedure. The process typically starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the ethylthio and piperidin-1-yl groups through various substitution reactions. Key reagents often include nucleophiles and electrophiles, with conditions adjusted to optimize yield and purity.

Industrial production methods

On an industrial scale, the production of this compound requires efficient and cost-effective synthesis routes. These methods prioritize high yield, scalability, and environmental considerations, employing advanced techniques such as catalytic processes and continuous flow chemistry.

Chemical Reactions Analysis

Types of reactions it undergoes: 2-(6-(Ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine hydrochloride is known to undergo several types of reactions, including oxidation, reduction, and substitution.

Common reagents and conditions

Oxidation reactions might involve oxidizing agents like hydrogen peroxide, whereas reduction reactions could utilize reducing agents such as sodium borohydride. Substitution reactions often employ halides or amines under controlled temperatures and pressures.

Major products formed

These reactions can lead to a variety of products, including derivatives with modified functional groups, which can be further utilized in subsequent synthetic steps or applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is utilized for the synthesis of complex molecules, serving as an intermediate in the creation of pharmaceuticals and agrochemicals.

Biology and medicine

In biological research, it has potential as a pharmacophore for designing novel therapeutic agents. Its interactions with biological macromolecules can provide insights into drug-receptor binding mechanisms.

Industry

Industrial applications might include its use in materials science, where it could contribute to the development of new polymers or coatings with specific desired properties.

Mechanism of Action

Effects: The mechanism of action of 2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine hydrochloride involves its interaction with various molecular targets, such as enzymes or receptors. These interactions can inhibit or activate specific biochemical pathways, leading to its observed effects.

Molecular targets and pathways

The precise pathways often depend on the specific application, but common targets include kinase enzymes and GPCRs, crucial in signaling and regulatory processes within cells.

Comparison with Similar Compounds

2-(6-(Ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine hydrochloride stands out among similar compounds due to its unique structural features and versatile reactivity.

Similar compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as 2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine and 2-(6-(ethylthio)-4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine, which may share certain reactivity patterns but differ in specific substituent effects and biological activities.

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Properties

IUPAC Name

2-(6-ethylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6S.ClH/c1-2-21-14-17-12(19-7-4-3-5-8-19)11-10-16-20(9-6-15)13(11)18-14;/h10H,2-9,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMVBMHPCAYIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C=NN2CCN)C(=N1)N3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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